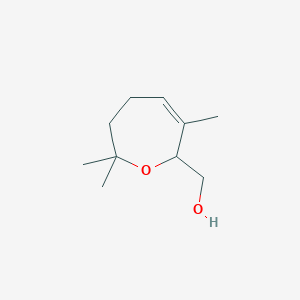
(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of oxepins, which are characterized by a seven-membered ring containing an oxygen atom. The presence of multiple methyl groups and a hydroxyl group attached to the oxepin ring contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with an aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the oxepin ring structure play a crucial role in its reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7,7,9-Trimethyl-6,7-dihydrofuro[3,2-f]quinoline: Known for its spectral and luminescent properties.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Studied for its unique structural features.
Uniqueness
(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol stands out due to its specific ring structure and the presence of multiple methyl groups, which contribute to its distinct chemical and physical properties
Properties
CAS No. |
389860-73-5 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3,7,7-trimethyl-5,6-dihydro-2H-oxepin-2-yl)methanol |
InChI |
InChI=1S/C10H18O2/c1-8-5-4-6-10(2,3)12-9(8)7-11/h5,9,11H,4,6-7H2,1-3H3 |
InChI Key |
UDMPGQAEGXLLQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(OC1CO)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



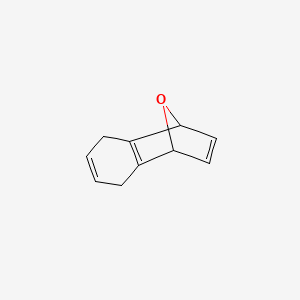
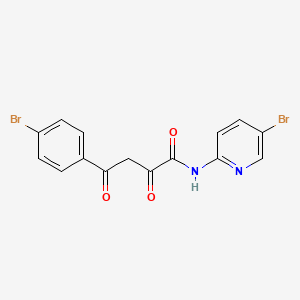
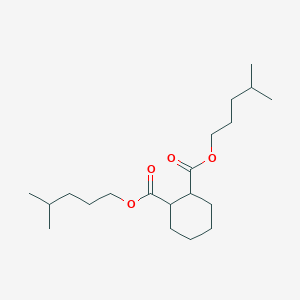
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
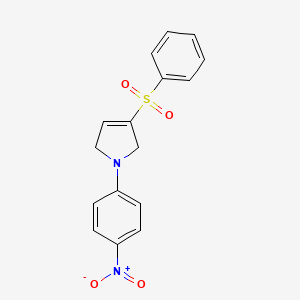
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)

![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)
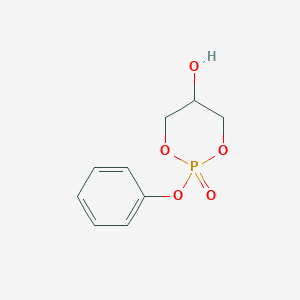
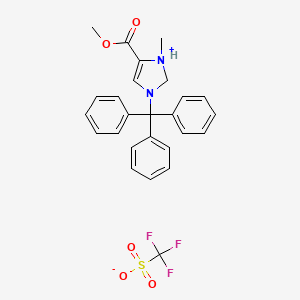
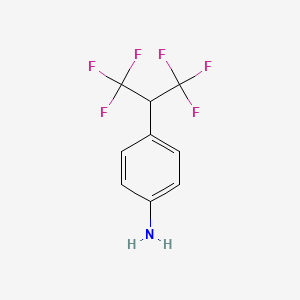
![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
